molecular formula C21H21ClN4O2 B2718501 (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 2034500-62-2

(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2718501
CAS No.: 2034500-62-2
M. Wt: 396.88
InChI Key: GHKIUDPLGOSGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a synthetic organic compound. Characterized by its intricate molecular structure, this compound is often studied for its potential uses across various scientific and industrial applications. The synthesis of complex organic molecules, like this one, represents an area of significant interest in both pharmaceutical research and chemical engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone generally involves multi-step synthetic routes. Key steps include:

  • Formation of the piperidine ring: : This typically starts with the reaction of 3-chloropyridin-4-ol with an appropriate base to form the intermediate.

  • Condensation with pyrazole derivative: : The intermediate is then reacted with a pyrazole derivative under controlled conditions, often involving catalysts to promote the coupling.

  • Final assembly: : The methanone group is introduced in the final steps, ensuring proper alignment and bonding of the molecular structure.

Industrial Production Methods

For large-scale production, industrial methods focus on optimizing yield and purity. This typically involves:

  • Catalysts: : Usage of specific catalysts to increase reaction efficiency.

  • Temperature Control: : Precise temperature management to favor desired reaction pathways and avoid by-products.

  • Purification: : Advanced purification techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Typically forms oxidized derivatives.

  • Reduction: : Can yield reduced forms of the molecule under specific conditions.

  • Substitution: : Involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing Agents: : Like lithium aluminium hydride or sodium borohydride.

  • Catalysts: : Palladium catalysts are often used for facilitating substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions but often include various substituted or modified derivatives of the original compound.

Scientific Research Applications

This compound finds applications across a broad spectrum of scientific research:

  • Chemistry: : As a model compound for studying synthetic methods and reaction mechanisms.

  • Biology: : Potential as a bioactive molecule for investigating cellular pathways.

  • Medicine: : Exploratory use in drug development, especially for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action involves the interaction of this compound with specific molecular targets. It may:

  • Bind to Receptors: : Influencing cellular pathways by acting as an agonist or antagonist.

  • Enzyme Inhibition: : Blocking specific enzymes, thereby altering biochemical processes.

  • Pathway Modulation: : Affecting signaling pathways and altering cellular responses.

Comparison with Similar Compounds

Unique Features

Compared to other similar compounds, (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone may:

  • Exhibit Enhanced Binding Affinity: : More effective in interacting with target molecules.

  • Improved Stability: : Greater chemical stability under various conditions.

List of Similar Compounds

  • (3-chloropyridin-4-yl)(piperidin-1-yl)methanone

  • 5-methyl-1-phenyl-1H-pyrazol-4-yl methanone

  • 3-chloropyridin-4-yl piperidin-1-ylmethanone

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c1-15-18(12-24-26(15)16-6-3-2-4-7-16)21(27)25-11-5-8-17(14-25)28-20-9-10-23-13-19(20)22/h2-4,6-7,9-10,12-13,17H,5,8,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKIUDPLGOSGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.